molecular formula C7H8O4 B7801702 Viscofas CAS No. 204184-96-3

Viscofas

Cat. No.: B7801702
CAS No.: 204184-96-3
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viscofas, also known as viscose fiber or rayon, is a versatile material widely used in various fields of research and industry. It is a regenerated cellulose fiber made from natural sources such as wood and agricultural products. This compound is known for its silk-like feel, high absorbency, and versatility in applications ranging from textiles to medical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of Viscofas involves several steps:

    Cellulose Extraction: Cellulose is extracted from natural sources like wood pulp.

    Alkali Treatment: The cellulose is treated with sodium hydroxide to form alkali cellulose.

    Aging: The alkali cellulose is aged under controlled conditions to achieve the desired degree of polymerization.

    Xanthation: The aged alkali cellulose is treated with carbon disulfide to form cellulose xanthate.

    Spinning: The viscose solution is extruded through spinnerets into an acid bath, where it coagulates to form fibers.

    Purification: The fibers are purified to remove any residual chemicals and then dried.

Industrial Production Methods

Industrial production of this compound follows the same basic steps but on a larger scale. The process involves continuous production lines with automated controls to ensure consistency and quality. The fibers can be further processed into various forms such as yarns, fabrics, and non-woven materials .

Chemical Reactions Analysis

Types of Reactions

Viscofas undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups in this compound to alcohols.

    Substitution: Various substituents can be introduced into the cellulose backbone through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acetylated cellulose derivatives

Scientific Research Applications

Viscofas has a wide range of applications in scientific research:

    Chemistry: Used as a substrate for various chemical reactions and as a matrix for immobilizing catalysts.

    Biology: Employed in cell culture and tissue engineering due to its biocompatibility.

    Medicine: Used in wound dressings, drug delivery systems, and medical implants.

    Industry: Utilized in the production of textiles, filtration materials, and packaging .

Mechanism of Action

The mechanism of action of Viscofas in various applications depends on its chemical structure and properties:

    Biocompatibility: Its cellulose structure is similar to natural tissues, making it suitable for biomedical applications.

    Absorbency: High absorbency allows it to be used in wound dressings and filtration.

    Mechanical Strength: Provides structural support in textiles and industrial applications

Comparison with Similar Compounds

Similar Compounds

    Cellulose Acetate: Another cellulose derivative used in textiles and films.

    Lyocell: A form of regenerated cellulose with similar properties but produced using a different solvent system.

    Cupro: A regenerated cellulose fiber made using copper-ammonium solution.

Uniqueness

Viscofas stands out due to its combination of high absorbency, silk-like feel, and versatility in applications. Unlike cellulose acetate, it does not require acetylation, and compared to lyocell, it has a different production process that can be more cost-effective .

Properties

IUPAC Name

furan-2,5-dione;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDXRPQPOWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7
Record name Maleic anhydride-methyl vinyl ether copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9011-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71342-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleic anhydride-methyl vinyl ether alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52229-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, oxidized
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72480-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50942587
Record name Furan-2,5-dione--methoxyethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9011-16-9, 204184-96-3
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, polymer with methoxyethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan-2,5-dione--methoxyethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Furandione, polymer with methoxyethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscofas
Reactant of Route 2
Viscofas
Reactant of Route 3
Viscofas
Reactant of Route 4
Viscofas
Reactant of Route 5
Viscofas
Reactant of Route 6
Viscofas

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.